molecular formula C17H19ClN6O2 B276660 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

Katalognummer B276660
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: WTFDHACXJNUBRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors.

Wirkmechanismus

CP-690,550 works by selectively inhibiting the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, which are involved in the signaling pathways of various cytokines and growth factors. N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes are important for the activation of signal transducers and activators of transcription (STAT) proteins, which play a key role in the regulation of gene expression. By blocking the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, CP-690,550 effectively reduces the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines in preclinical studies. This reduction in cytokine production leads to a reduction in inflammation and tissue damage, which are hallmarks of many autoimmune diseases. CP-690,550 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, its well-characterized synthesis method, and its extensive preclinical data. However, there are also some limitations to using CP-690,550 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.

Zukünftige Richtungen

There are several future directions for research on CP-690,550, including its potential use in combination therapies with other drugs for autoimmune diseases, its potential use in treating other inflammatory conditions such as asthma and chronic obstructive pulmonary disease, and its potential use in treating certain types of cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of CP-690,550 in humans, as well as its potential for drug interactions with other medications.

Synthesemethoden

CP-690,550 is synthesized through a multistep process that involves the reaction of 6-chloro-3-pyridinemethanol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 2-ethyl-5-aminotetrazole to yield the final product. The synthesis of CP-690,550 has been optimized to produce high yields and purity, and the compound has been extensively characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively block the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine activity leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.

Eigenschaften

Molekularformel

C17H19ClN6O2

Molekulargewicht

374.8 g/mol

IUPAC-Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H19ClN6O2/c1-3-24-22-17(21-23-24)20-9-12-4-6-14(15(8-12)25-2)26-11-13-5-7-16(18)19-10-13/h4-8,10H,3,9,11H2,1-2H3,(H,20,22)

InChI-Schlüssel

WTFDHACXJNUBRG-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC

Kanonische SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.